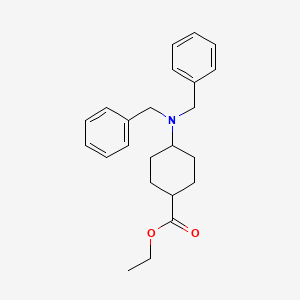

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(dibenzylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO2/c1-2-26-23(25)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-12,21-22H,2,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHREEUSMVPWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186940, DTXSID501211273 | |

| Record name | Ethyl trans-4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219770-56-6, 219770-57-7 | |

| Record name | Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219770-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trans-4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(dibenzylamino)cyclohexanecarboxylate typically involves the esterification of 4-(dibenzylamino)cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new amine or thiol derivatives.

Scientific Research Applications

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(dibenzylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity and function. The cyclohexane ring provides structural stability, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane-Based Derivatives with Varied Amino Substituents

Ethyl 4-(Benzylamino)-1-methylcyclohexanecarboxylate (CAS 468-51-9)

- Molecular Formula: C${17}$H${25}$NO$_2$

- Key Features: Contains a single benzylamino group and a methyl group on the cyclohexane ring.

- Comparison: The absence of a second benzyl group reduces steric hindrance and molecular weight (279.4 g/mol vs. 351.5 g/mol). This may improve solubility in polar solvents but decrease stability in acidic conditions compared to the dibenzylamino analog .

Ethyl 4-Aminocyclohexanecarboxylate

- Molecular Formula: C$9$H${17}$NO$_2$

- Key Features: Unsubstituted primary amino group at the 4-position.

- Comparison : The lack of benzyl groups significantly reduces lipophilicity, making it more hydrophilic. This compound is prone to oxidation and may require protective groups during synthetic applications .

Ring Size Variations: Cyclopentane vs. Cyclohexane

Ethyl 4-(Dibenzylamino)-2-methylcyclopentanecarboxylate

- Molecular Formula: C${22}$H${27}$NO$_2$

- Key Features : Cyclopentane ring with a methyl substituent.

- NMR data (δ 0.98 ppm for methyl group) indicates distinct conformational behavior compared to cyclohexane derivatives. Diastereomer formation (e.g., (1S,2R,4S) isomer) is more pronounced due to restricted rotation .

Functional Group Modifications

Ethyl 4-[(Benzyl{[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylate

- Molecular Formula: C${27}$H${37}$NO$_4$S

- Key Features : Incorporates a sulfonyl group and a tert-butylphenyl moiety.

- Such modifications are common in protease inhibitors or kinase-targeting drugs .

Ethyl 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate

- Molecular Formula : C${16}$H${27}$BO$_4$

- Key Features : Boron-containing dioxaborolane group.

- Comparison: The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the dibenzylamino analog. This makes it valuable in synthesizing biaryl structures for drug discovery .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Ethyl 4-(dibenzylamino)cyclohexanecarboxylate | C${23}$H${29}$NO$_2$ | 351.5 | Dibenzylamino, Ethyl ester |

| Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate | C${17}$H${25}$NO$_2$ | 279.4 | Benzylamino, Methyl, Ethyl ester |

| Ethyl 4-aminocyclohexanecarboxylate | C$9$H${17}$NO$_2$ | 171.2 | Primary amino, Ethyl ester |

| Ethyl 4-[(benzylsulfonyl)amino]cyclohexanecarboxylate | C${27}$H${37}$NO$_4$S | 471.7 | Sulfonyl, Benzyl, Ethyl ester |

Biological Activity

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is a complex organic compound with the molecular formula C23H29NO2. Its unique structure, characterized by a cyclohexane ring, an ethyl ester group, and a dibenzylamino substituent, makes it a subject of interest in pharmacological studies due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The dibenzylamino group enhances hydrogen bonding and hydrophobic interactions, which can influence the activity of target proteins. The cyclohexane ring contributes to structural stability, while the ester group may undergo hydrolysis to release active metabolites that exhibit pharmacological effects.

Biological Activity

Research indicates that this compound functions as a modulator of enzyme activity and receptor interactions. Its unique structural features allow for specific binding interactions that can alter biochemical pathways, making it a candidate for further pharmacological investigation.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | Contains an amino group instead of dibenzylamino | Lacks aromatic character; different reactivity |

| Ethyl 4-hydroxycyclohexanecarboxylate | Hydroxyl group substitution | Exhibits different solubility and reactivity patterns |

| Ethyl 4-benzylaminocyclohexanecarboxylate | Benzyl group instead of dibenzylamino | Potentially different biological activity |

The table above highlights the distinct chemical reactivity and biological properties of this compound compared to structurally similar compounds.

Pharmacological Applications

This compound has potential applications in various fields:

- Chemistry : As an intermediate in the synthesis of complex organic molecules.

- Biology : For its effects on biological systems, including enzyme inhibition and receptor binding.

- Medicine : Investigated for therapeutic properties such as anti-inflammatory and analgesic effects.

- Industry : Used in developing new materials and as a precursor in pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 4-(dibenzylamino)cyclohexanecarboxylate and its stereoisomers?

- Methodological Answer : The compound can be synthesized via reductive amination. For example, reacting 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) using sodium triacetoxyborohydride (NaHB(OAc)₃) as a reducing agent and acetic acid (HOAc) as a catalyst. After 48 hours at room temperature, the mixture is neutralized, extracted, and purified via column chromatography to isolate stereoisomers (e.g., (1R,4R) and (1S,4S) configurations) .

- Key Data : Yields vary between isomers (e.g., 400 mg for (1R,4R) vs. 1.4 g for (1S,4S)), highlighting the need for optimization of reaction conditions .

Q. How is NMR spectroscopy utilized to confirm the structure and stereochemistry of this compound?

- Methodological Answer : ¹H NMR (300 MHz, CDCl₃) is critical for distinguishing stereoisomers. For instance, the (1R,4R) isomer shows distinct splitting patterns (e.g., δ 2.47–2.33 ppm for axial protons) compared to the (1S,4S) isomer (δ 2.60–2.46 ppm for equatorial protons). Integration ratios and coupling constants further validate cyclohexane ring conformations and dibenzylamino group orientations .

Q. What purification techniques are effective for isolating this compound derivatives?

- Methodological Answer : Column chromatography with gradient elution (e.g., EtOAc/MeOH/NH₃·H₂O) is preferred for separating stereoisomers. Solvent polarity adjustments enhance resolution, while MgSO₄ drying ensures moisture removal post-extraction .

Advanced Research Questions

Q. How do computational methods like DFT aid in analyzing the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution, HOMO-LUMO gaps, and steric effects of the dibenzylamino group. Molecular docking simulations may predict binding affinities for biological targets, though experimental validation (e.g., X-ray crystallography) is required for confirmation .

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

- Methodological Answer : Discrepancies arise due to dynamic ring flipping in cyclohexane derivatives. Variable-temperature NMR or NOE (Nuclear Overhauser Effect) experiments can lock conformations and clarify spatial arrangements. For example, cooling the sample to –40°C may separate overlapping signals in the (1S,4S) isomer .

Q. How can reaction conditions be optimized to improve stereoselectivity during synthesis?

- Methodological Answer : Stereoselectivity depends on solvent polarity, catalyst choice, and temperature. Using chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived ligands) in reductive amination may favor specific isomers. Kinetic vs. thermodynamic control should be assessed via time-course studies .

Q. What analytical techniques validate the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC-MS monitor degradation products. pH-dependent hydrolysis of the ester group can be tracked via UV-Vis spectroscopy at λ = 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.